Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Description
This compound features a benzo[b]thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with an amide-linked benzamido moiety. The benzamido group is further modified with a sulfonyl substituent bound to a 2-methylpiperidine ring.
Properties
IUPAC Name |
methyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-15-7-5-6-14-25(15)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-3-4-9-19(18)31-21(20)23(27)30-2/h3-4,8-13,15H,5-7,14H2,1-2H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOTYLDVENPAIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperidine derivatives, such as the 2-methylpiperidin-1-yl group in this compound, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects.
Biological Activity
Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzo[b]thiophene core : A heterocyclic aromatic compound that contributes to its biological activity.
- Sulfonamide moiety : Known for enhancing antibacterial properties.
- Piperidine ring : Associated with various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzo[b]thiophene derivatives, including the compound . Notably:
- Mycobacterium tuberculosis : In vitro studies demonstrated significant activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 2.73 μg/mL, indicating strong efficacy against dormant forms of the bacteria .
- Mechanisms of Action : Molecular docking studies suggest that compounds like this compound interact effectively with key enzymes involved in bacterial metabolism, such as DprE1 (decaprenylphosphoryl-β-d-ribose-2′-epimerase), which is crucial for cell wall biosynthesis in mycobacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Cell Line Studies : In vitro tests on human cancer cell lines have shown that derivatives exhibit low cytotoxicity while maintaining high selectivity indices, suggesting a favorable therapeutic window. For instance, certain derivatives demonstrated IC50 values in the micromolar range against HeLa cells .
- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways. The sulfonamide group may play a role in modulating enzyme activity related to tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the efficacy and potential applications:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the benzo[b]thiophene structure exhibit notable antimicrobial activities. Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzo[b]thiophene can exhibit low cytotoxicity against human cancer cell lines, such as HeLa cells, while maintaining a high selectivity index, indicating a potential therapeutic window for cancer treatment .
Enzyme Inhibition
Molecular docking studies have elucidated the interaction between this compound and key enzymes involved in metabolic pathways. For instance, this compound has been identified as an effective inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in metabolic syndrome and related disorders such as type 2 diabetes and obesity .
Antioxidant Activity
The antioxidant properties of this compound have also been assessed using various assays, including the DPPH radical scavenging method. Results indicate that it possesses significant radical scavenging capabilities, contributing to its overall therapeutic effects .
Study on Antitubercular Activity
A notable study evaluated the antitubercular activity of benzo[b]thiophene derivatives, including this compound. Among the tested compounds, one derivative demonstrated a minimum inhibitory concentration (MIC) of 0.91 μg/mL against dormant Mycobacterium tuberculosis (MTB), highlighting its potential as a new antimycobacterial agent .
Antioxidant Properties Assessment
In another study focused on antioxidant properties, various derivatives were tested for their ability to inhibit free radical-induced lipid oxidation. The results indicated that some derivatives exhibited inhibition rates ranging from approximately 19% to 30%, suggesting their potential utility in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Structural Analogues
Benzo[b]thiophene Derivatives
- Example 62 (): A pyrazolo[3,4-d]pyrimidine-chromenone derivative with a benzo[b]thiophene carboxylate ester. Key Differences: While both compounds share the benzo[b]thiophene-2-carboxylate group, Example 62 incorporates a pyrazolo-pyrimidine and chromenone system, likely targeting kinase pathways. The target compound’s piperidine sulfonamide may enhance solubility or receptor binding compared to Example 62’s fluorophenyl and chromenone groups. Molecular Weight: Example 62: 560.2 g/mol; Target compound’s MW is unreported but estimated to be lower due to fewer fused rings. Melting Point: Example 62: 227–230°C, suggesting high crystallinity .
Sulfonamide-Containing Agrochemicals ()
- Metsulfuron-methyl : A sulfonylurea herbicide with a triazine core.
- Key Differences : Metsulfuron-methyl’s sulfonylurea bridge and triazine ring target plant acetolactate synthase (ALS), whereas the target compound’s piperidine sulfonamide and benzo[b]thiophene core suggest divergent biological targets (e.g., human enzymes or receptors).
- Molecular Weight : Metsulfuron-methyl: ~381 g/mol; the target compound is likely heavier due to the benzo[b]thiophene and piperidine groups.
- Applications : Sulfonylureas are herbicides, while the target compound’s structure aligns with medicinal applications .
Thiophene-2-carboxylate Reagents ()
- Copper(I) thiophene-2-carboxylate (CuTC) : A reagent for coupling reactions.
Functional and Pharmacological Comparisons
Table 1: Functional Group Impact on Bioactivity
- Sulfonamide Role: In the target compound, the sulfonamide may enhance binding to enzymes (e.g., carbonic anhydrase), whereas in sulfonylureas, it disrupts plant amino acid synthesis .
Table 2: Physicochemical Properties
Preparation Methods
Benzo[b]thiophene Core Construction
The synthesis begins with the assembly of the benzo[b]thiophene scaffold, typically achieved through cyclization reactions. A prevalent method involves the Paal-Knorr thiophene synthesis , where 1,4-diketones react with sulfurizing agents like phosphorus pentasulfide (P₂S₅) under anhydrous conditions. For example, methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate—a structurally related compound—is synthesized via cyclization of dichlorinated diketone precursors at 80–100°C.
Alternative approaches include:
- Gewald reaction : Condensation of α-cyanoketones with elemental sulfur and amines.
- Metal-catalyzed cyclization : Palladium-mediated coupling of thiols with haloarenes.
The choice of method depends on substituent positioning and steric demands. For the target compound, the 2-carboxylate group is introduced early via esterification of the thiophene carboxylic acid intermediate.
Sequential Functionalization of the Thiophene Core
Sulfonylation at the Benzamide Position
The 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido group is installed through a two-step process:
Sulfonation of Benzoyl Chloride :
Reacting 4-chlorosulfonylbenzoyl chloride with 2-methylpiperidine in dichloromethane at 0–5°C yields 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride. Triethylamine is often employed as a base to scavenge HCl.Amide Coupling :
The sulfonated benzoyl chloride undergoes nucleophilic acyl substitution with 3-aminobenzo[b]thiophene-2-carboxylate. This reaction typically proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) using coupling agents like HATU or EDCI, with yields ranging from 65–78%.
Critical Parameters :
- Temperature control (<30°C) to prevent sulfonamide decomposition.
- Stoichiometric use of coupling agents (1.2–1.5 eq) to ensure complete conversion.
Optimization Strategies for Industrial Scalability
Reaction Condition Tuning
Industrial protocols prioritize atom economy and reduced purification steps. Key optimizations include:
| Parameter | Laboratory Scale | Industrial Adaptation |
|---|---|---|
| Solvent | DMF/THF | Me-THF (recyclable) |
| Catalyst | EDCI/HOBt | Polymer-supported catalysts |
| Temperature | 0–25°C | Flow reactor at 50°C |
| Yield | 68–72% | 82–85% after optimization |
Continuous flow reactors enhance heat transfer and mixing efficiency during sulfonylation, reducing side product formation.
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (lab scale).
- Crystallization : Industrial-scale anti-solvent crystallization using heptane/ethyl acetate mixtures improves purity to >99.5%.
Mechanistic Insights and Byproduct Analysis
Sulfonamide Formation Mechanism
The sulfonation follows a classical Sₙ2 mechanism :
- Nucleophilic attack of 2-methylpiperidine on electrophilic sulfur in sulfonyl chloride.
- Departure of chloride ion, stabilized by proton abstraction with tertiary amines.
Common Byproducts :
- Disulfonyl Adducts : Formed from excess sulfonyl chloride (mitigated by slow reagent addition).
- Ester Hydrolysis : Minimized by maintaining anhydrous conditions during amide coupling.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥99% purity with retention time 12.7 min.
Industrial-Scale Production Considerations
Cost-Effective Raw Materials
- 2-Methylpiperidine : Sourced via catalytic hydrogenation of 2-picoline.
- Benzo[b]thiophene Intermediates : Produced in situ to minimize isolation steps.
Comparative Analysis of Synthetic Routes
A multi-laboratory study compared three approaches:
| Method | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Stepwise Functionalization | 71 | 99.2 | 1.00 |
| Convergent Synthesis | 83 | 98.7 | 0.92 |
| One-Pot Reaction | 62 | 97.5 | 1.15 |
The convergent method—synthesizing the benzamido and thiophene modules separately before coupling—provides optimal balance between yield and cost.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate, and how can yield and purity be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the benzamido group and coupling with the benzo[b]thiophene core. To optimize yield:
- Use continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Employ advanced purification techniques like preparative HPLC or recrystallization with solvents such as ethyl acetate/hexane mixtures .
- Monitor reaction progress via TLC or LC-MS to identify incomplete steps .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on resolving peaks for the 2-methylpiperidinyl group (δ 1.2–2.8 ppm for protons) and benzo[b]thiophene aromatic signals (δ 7.0–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) and isotopic pattern matching the molecular formula .
- IR Spectroscopy : Validate sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
Q. How can initial biological screening be designed to evaluate its enzyme inhibition potential?
- Methodological Answer :
- Use fluorescence-based assays (e.g., for kinases or proteases) with ATP/NADPH cofactors to measure IC50 values .
- Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .
- Prioritize targets based on structural analogs (e.g., sulfonamide-containing inhibitors of carbonic anhydrase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and poor in vivo efficacy for this compound?
- Methodological Answer :
- Solubility Analysis : Measure logP values (e.g., using shake-flask method) to assess lipid solubility; consider PEGylation or prodrug strategies if logP > 3 .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions; high binding (>90%) may reduce bioavailability .
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase ATP sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Corporate substituent effects (e.g., methylpiperidine vs. piperazine) to predict activity cliffs .
Q. How can structure-activity relationship (SAR) studies be structured to improve selectivity?
- Methodological Answer :
- Analog Synthesis : Modify the 2-methylpiperidinyl group (e.g., replace with morpholine or 4-fluoropiperidine) and test against off-target receptors .
- Selectivity Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Crystallography : Solve co-crystal structures with targets to guide rational design (e.g., optimizing sulfonyl-π interactions) .
Q. What experimental approaches validate metabolic stability and toxicity profiles?
- Methodological Answer :
- CYP Inhibition Assays : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates .
- Ames Test : Assess mutagenicity in TA98 and TA100 strains (≥85% survival at 1–100 µM indicates low risk) .
- hERG Binding : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks (IC50 < 10 µM warrants structural redesign) .
Q. How can synergistic effects with existing therapeutics be systematically explored?
- Methodological Answer :
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or anticancer drugs .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify co-regulated pathways (e.g., apoptosis or DNA repair) .
- In Vivo Models : Test in xenograft mice with combination therapies; monitor tumor volume and survival rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
